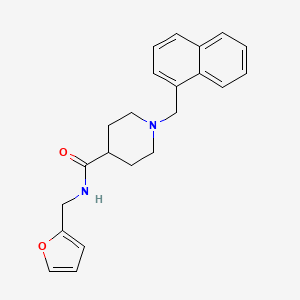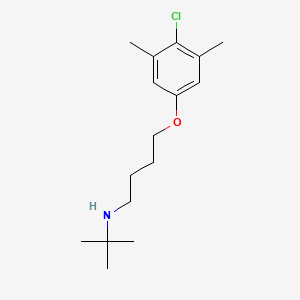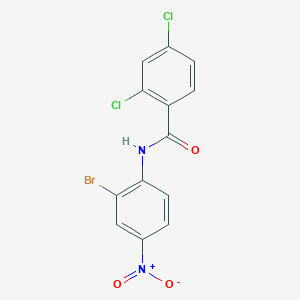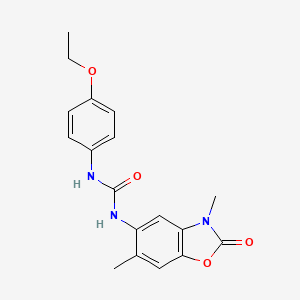![molecular formula C11H12ClNOS B5129387 N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
N-allyl-2-[(4-chlorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-[(4-chlorophenyl)thio]acetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thioamide derivative of N-substituted allylamines and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. N-allyl-2-[(4-chlorophenyl)thio]acetamide has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to modulate the immune system by regulating cytokine production.
Biochemical and Physiological Effects
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to induce apoptosis in cancer cells and to modulate the immune system by regulating cytokine production. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-[(4-chlorophenyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on N-allyl-2-[(4-chlorophenyl)thio]acetamide. One area of interest is the development of N-allyl-2-[(4-chlorophenyl)thio]acetamide as a potential antibacterial and antifungal agent. Another area of interest is the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide as an anti-inflammatory agent and as a modulator of the immune system. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 4-chlorobenzenethiol with allylamine in the presence of acetic anhydride. The resulting product is then treated with thioacetic acid to yield N-allyl-2-[(4-chlorophenyl)thio]acetamide. The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential applications in scientific research. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit antibacterial, antifungal, and antitumor activity. It has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been used in various in vitro and in vivo experiments to study the mechanisms of action of these effects.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYARCQGPHAQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)


![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)